Carbopol 974P is a highly carboxylated polymer composed of lightly cross-linked polyacrylic acid with a broad-spectrum mechanism based on acidification of pathogens. It was under development by ReProtect LLC. It is a gel that may help both block the spread of sexually transmitted diseases and reduce unwanted pregnancies. The compound, known as BufferGel, was in advanced clinical trials for its ability to prevent pregnancy, but was discontinued.

2-Methylbutanoic acid is a natural product found in Francisella tularensis, Angelica gigas, and other organisms with data available.

2-Methylbutyric acid is a metabolite found in or produced by Saccharomyces cerevisiae.

2-Methylbutanoic acid

CAS No.: 9007-16-3

Cat. No.: VC8470160

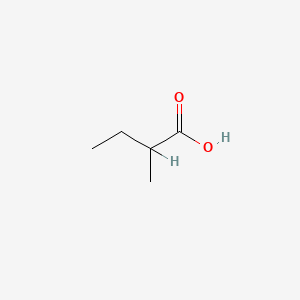

Molecular Formula: C5H10O2

Molecular Weight: 102.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 9007-16-3 |

|---|---|

| Molecular Formula | C5H10O2 |

| Molecular Weight | 102.13 g/mol |

| IUPAC Name | 2-methylbutanoic acid |

| Standard InChI | InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7) |

| Standard InChI Key | WLAMNBDJUVNPJU-UHFFFAOYSA-N |

| SMILES | CCC(C)C(=O)O |

| Canonical SMILES | CCC(C)C(=O)O |

| Boiling Point | 176.00 to 177.00 °C. @ 760.00 mm Hg |

Introduction

Structural Characteristics and Stereochemistry

Molecular Architecture

2-Methylbutanoic acid belongs to the class of methyl-branched fatty acids, characterized by a four-carbon chain with a methyl group (-CH) branching at the second carbon. The IUPAC name for the (S)-enantiomer is (2S)-2-methylbutanoic acid, while the (R)-enantiomer is designated (2R)-2-methylbutanoic acid . The structural difference between these enantiomers lies in the spatial arrangement of the methyl and carboxyl groups, as illustrated by their distinct SMILES notations:

The chiral center at the second carbon atom dictates their optical activity, with specific rotations reported in natural sources such as Veratrum album and Vaccinium vitis-idaea .

Table 1: Comparative Structural Properties of 2-Methylbutanoic Acid Enantiomers

Spectroscopic Identification

Nuclear magnetic resonance (NMR) studies reveal distinct splitting patterns for the methyl and methine protons. For instance, the NMR spectrum of the (S)-enantiomer shows a triplet at δ 1.02 ppm (C3 methyl) and a multiplet at δ 2.28 ppm (C2 methine), while the carboxyl proton appears as a broad singlet near δ 11.5 ppm . Chiral chromatography using cyclodextrin-based columns has proven effective in resolving enantiomers, with retention times varying by 1.2–1.5 minutes under optimized conditions .

Biosynthesis and Natural Distribution

Metabolic Pathways

2-Methylbutanoic acid derives primarily from the degradation of L-isoleucine, an essential amino acid. In microbial systems such as Saccharomyces cerevisiae, the Ehrlich pathway converts L-isoleucine into α-keto-β-methylvalerate, which undergoes decarboxylation and oxidation to yield 2-methylbutanoic acid . Shiitake mushrooms (Lentinula edodes) exhibit unique esterification capabilities, preferentially converting (R)-2-methylbutanoic acid into its methyl ester during fermentation .

Ecological Occurrence

The (R)-enantiomer predominates in natural systems, identified in:

In contrast, the (S)-enantiomer occurs sporadically, often as a minor component in bacterial lipid bilayers .

Physicochemical and Toxicological Properties

Thermal and Solubility Profiles

Key physicochemical parameters include:

The compound’s low water solubility necessitates organic solvents (e.g., ethanol, diethyl ether) for laboratory handling.

Hazard Assessment

Per the Agilent Safety Data Sheet , 2-methylbutanoic acid poses moderate health risks:

-

Acute Oral Toxicity: LD = 1,750 mg/kg (rat)

-

Dermal Toxicity: LD = 1,367 mg/kg (rabbit)

-

GHS Classification: Harmful if swallowed (H302), causes skin irritation (H315)

First-aid measures recommend immediate flushing with water for eye exposure and using petroleum-based ointments for dermal contact .

Industrial and Flavor Applications

Flavor Chemistry

Enantiomeric composition critically impacts sensory properties. The (R)-enantiomer exhibits a lower odor threshold (0.8 μg/L in air) compared to the (S)-form (2.1 μg/L), imparting intense cheesy or fruity notes in concentrations as low as 0.1 ppm . This disparity explains its use in:

-

Dairy flavorings: 0.05–0.2% (w/w) in artificial butter formulations

-

Fruit essences: 0.01% in apple and strawberry flavor blends

Synthetic Intermediates

2-Methylbutanoic acid serves as a precursor for:

-

Methyl 2-methylbutanoate: Synthesized via acid-catalyzed esterification (yield: 78–85%)

-

Amide derivatives: Used in peptide mimetics for drug discovery

Analytical Methodologies

Chiral Resolution Techniques

Gas chromatography-mass spectrometry (GC-MS) with β-cyclodextrin columns achieves baseline separation of enantiomers (resolution factor ) . Stable isotope labeling, employing -L-isoleucine, enables tracking of biotransformation pathways in microbial systems .

Quantitative Analysis

High-performance liquid chromatography (HPLC) methods using C18 columns and UV detection at 210 nm offer linear quantification ranges of 0.1–100 μg/mL (R = 0.998) .

Recent Advances and Future Directions

A 2018 study demonstrated shiitake mushrooms’ ability to esterify (R)-2-methylbutanoic acid 40% faster than the (S)-enantiomer, challenging previous assumptions about enzymatic stereoselectivity . This finding has implications for optimizing fermentation processes in the flavor industry. Future research may explore:

-

Biocatalytic routes: Engineering lipases for enantioselective esterification

-

Thermodynamic studies: Phase behavior under supercritical CO conditions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume